Tetraoctadecyltin

Description

Tetraoctadecyltin (Sn(C₁₈H₃₇)₄) is a tetraorganotin compound characterized by four octadecyl (C₁₈) alkyl chains bonded to a central tin atom. Organotin compounds are widely utilized in industrial applications, including PVC stabilizers, catalysts, and biocides. This compound’s long alkyl chains confer distinct physical and chemical properties, such as high hydrophobicity, thermal stability, and reduced volatility compared to shorter-chain analogs. Its synthesis typically involves the reaction of tin tetrachloride (SnCl₄) with octadecyl Grignard reagents or organoaluminum compounds, followed by purification to isolate the tetraalkylated product .

Properties

Molecular Formula |

C72H148Sn |

|---|---|

Molecular Weight |

1132.7 g/mol |

IUPAC Name |

tetraoctadecylstannane |

InChI |

InChI=1S/4C18H37.Sn/c4*1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;/h4*1,3-18H2,2H3; |

InChI Key |

CCEHBSUEXCVJCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Sn](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraoctadecyltin typically involves the reaction of tin tetrachloride (SnCl4) with octadecylmagnesium bromide (C18H37MgBr) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction can be represented as follows:

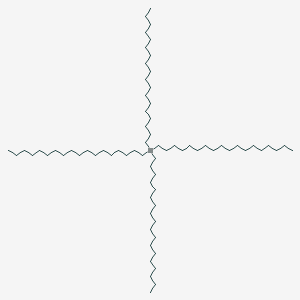

SnCl4+4C18H37MgBr→Sn(C18H37)4+4MgBrCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetraoctadecyltin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The organic groups attached to the tin atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

Oxidation: Tin oxides (e.g., SnO2).

Reduction: Lower oxidation state tin compounds (e.g., SnCl2).

Substitution: Various organotin derivatives depending on the substituents used.

Scientific Research Applications

Tetraoctadecyltin has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

Industry: Utilized in the production of polymers, coatings, and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of tetraoctadecyltin involves its interaction with cellular components and biomolecules. It can bind to proteins and enzymes, altering their activity and function. The compound may also interact with cell membranes, affecting their integrity and permeability. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound can modulate various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Organotin Chemistry

Tetraoctadecyltin belongs to the broader class of tetraorganotin compounds (R₄Sn), which vary based on the organic substituents (R). Key structural analogs include:

Physical and Chemical Properties

- Molecular Weight : this compound’s molecular weight (~1,200 g/mol) is significantly higher than tributyltin acetate (~406 g/mol) or tetramethyltin (~178 g/mol), impacting its solubility and diffusion rates.

- Solubility : Long alkyl chains render this compound highly lipophilic, with negligible solubility in polar solvents (e.g., water) but excellent solubility in hydrocarbons. In contrast, tributyltin acetate exhibits moderate solubility in organic solvents due to its acetate group .

- Thermal Stability : Longer alkyl chains enhance thermal stability, making this compound suitable for high-temperature applications (e.g., PVC processing). Shorter-chain analogs like tetramethyltin decompose at lower temperatures.

Reactivity and Environmental Behavior

- Degradation: Tetraorganotins are generally less reactive than triorganotins (e.g., tributyltin) due to steric hindrance. However, this compound may degrade into trioctadecyltin under UV light or microbial action, which could exhibit higher toxicity .

Toxicity Profile

- Acute Toxicity: Tetraorganotins are less acutely toxic than triorganotins. For example, tributyltin oxide (TBTO) has an LD₅₀ (rat, oral) of ~10 mg/kg, whereas tetraorganotins like this compound typically show LD₅₀ values >1,000 mg/kg .

- Ecotoxicity: Tributyltin compounds are notorious for causing imposex in marine mollusks at concentrations as low as 1 ng/L. This compound’s ecological impact is less studied but presumed lower due to its stability and reduced bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.